molecular formula C11H11ClO3 B13656482 Ethyl 4-acetyl-2-chlorobenzoate

Ethyl 4-acetyl-2-chlorobenzoate

Cat. No.: B13656482
M. Wt: 226.65 g/mol
InChI Key: OMQXJFKJFXCFKU-UHFFFAOYSA-N
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Description

Ethyl 4-acetyl-2-chlorobenzoate is an organic compound with the molecular formula C11H11ClO3. It is a derivative of benzoic acid, featuring an ethyl ester group, an acetyl group, and a chlorine atom attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-acetyl-2-chlorobenzoate typically involves the esterification of 4-acetyl-2-chlorobenzoic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-acetyl-2-chlorobenzoate can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The acetyl group can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate.

    Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to an alcohol using reducing agents such as sodium borohydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium amide or thiourea in polar solvents.

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

Major Products

    Substitution: Formation of ethyl 4-acetyl-2-aminobenzoate or ethyl 4-acetyl-2-thiobenzoate.

    Oxidation: Formation of ethyl 4-carboxy-2-chlorobenzoate.

    Reduction: Formation of ethyl 4-(1-hydroxyethyl)-2-chlorobenzoate.

Scientific Research Applications

Ethyl 4-acetyl-2-chlorobenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 4-acetyl-2-chlorobenzoate involves its interaction with various molecular targets. The chlorine atom and acetyl group can participate in electrophilic and nucleophilic reactions, respectively. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function and activity.

Comparison with Similar Compounds

Ethyl 4-acetyl-2-chlorobenzoate can be compared with other similar compounds such as:

    Ethyl 4-acetylbenzoate: Lacks the chlorine atom, resulting in different reactivity and applications.

    Ethyl 2-chlorobenzoate: Lacks the acetyl group, leading to different chemical properties and uses.

    Ethyl 4-chlorobenzoate:

The presence of both the acetyl and chlorine groups in this compound makes it unique and versatile for various chemical transformations and applications.

Properties

Molecular Formula

C11H11ClO3

Molecular Weight

226.65 g/mol

IUPAC Name

ethyl 4-acetyl-2-chlorobenzoate

InChI

InChI=1S/C11H11ClO3/c1-3-15-11(14)9-5-4-8(7(2)13)6-10(9)12/h4-6H,3H2,1-2H3

InChI Key

OMQXJFKJFXCFKU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)C(=O)C)Cl

Origin of Product

United States

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